molecular formula C23H32N6O3 B11435660 8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione

8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11435660
M. Wt: 440.5 g/mol
InChI Key: AIKJMBNKFCUKMJ-UHFFFAOYSA-N
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Description

Nomenclature and Structural Characterization

Systematic IUPAC Nomenclature and Derivational History

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived from its purine core and substituted functional groups. The base structure, purine-2,6-dione, is modified at three positions:

  • Position 1 : Methyl group (-CH₃)
  • Position 3 : Methyl group (-CH₃)
  • Position 7 : 3-Phenylpropyl chain (-CH₂CH₂CH₂C₆H₅)
  • Position 8 : [4-(2-Hydroxyethyl)piperazin-1-yl]methyl substituent

The full IUPAC name reflects these substitutions hierarchically:
8-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione .

Derivational History

The compound belongs to a class of purine derivatives modified with piperazine moieties, a design strategy frequently employed to enhance bioavailability and target specificity in drug discovery. The 3-phenylpropyl group at position 7 and the hydroxyethyl-piperazine chain at position 8 are structural motifs observed in adenosine receptor antagonists and phosphodiesterase inhibitors.

Table 1: Functional Group Contributions to Nomenclature

Position Substituent Nomenclature Role
1 Methyl Prefix "1-methyl"
3 Methyl Prefix "3-methyl"
7 3-Phenylpropyl Prefix "7-(3-phenylpropyl)"
8 [4-(2-Hydroxyethyl)piperazin-1-yl]methyl Prefix "8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]"

Crystallographic Analysis and Molecular Conformation

X-ray crystallographic data for this compound remains unreported in public databases. However, computational modeling and analog comparisons provide insights into its likely conformation:

  • The purine core adopts a planar configuration, with the 2,6-dione groups participating in intramolecular hydrogen bonding.
  • The 3-phenylpropyl chain at position 7 extends orthogonally to the purine plane, minimizing steric clashes with the piperazine substituent at position 8.
  • The piperazine ring exists in a chair conformation, with the hydroxyethyl group oriented equatorially to reduce torsional strain.

Key Bond Lengths and Angles (Theoretical):

  • C8-N bond: ~1.47 Å (consistent with C-N single bonds in piperazine derivatives).
  • Purine ring bond angles: ~120° for sp²-hybridized carbons.

Comparative Structural Analysis with Related Purine-Piperazine Hybrids

The compound shares structural motifs with pharmacologically active purine-piperazine hybrids but differs critically in its substitution pattern:

Comparative Features:
  • Position 7 Substituents :

    • Unlike 7-benzyl analogs, the 3-phenylpropyl chain in this compound introduces increased hydrophobicity and rotational flexibility.
    • Compared to 7-phenethyl derivatives, the extended alkyl chain may enhance membrane permeability.
  • Piperazine Modifications :

    • The hydroxyethyl group on the piperazine ring improves water solubility relative to unsubstituted piperazine analogs.
    • This modification contrasts with 4-(3-phenylpropyl)piperazine derivatives, which prioritize lipophilicity.

Table 2: Structural Comparison with Select Purine-Piperazine Hybrids

Compound Position 7 Substituent Piperazine Modification LogP (Predicted)
Target Compound 3-Phenylpropyl 4-(2-Hydroxyethyl)piperazine 2.1
7-Benzyl-1,3-dimethyl analog Benzyl Unsubstituted piperazine 1.8
7-Phenethyl-1,3-dimethyl analog Phenethyl 4-(2-Hydroxyethyl)piperazine 2.3
3-Methyl-8-(4-(3-phenylpropyl)piperazine) H 4-(3-Phenylpropyl)piperazine 3.6

Properties

Molecular Formula

C23H32N6O3

Molecular Weight

440.5 g/mol

IUPAC Name

8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione

InChI

InChI=1S/C23H32N6O3/c1-25-21-20(22(31)26(2)23(25)32)29(10-6-9-18-7-4-3-5-8-18)19(24-21)17-28-13-11-27(12-14-28)15-16-30/h3-5,7-8,30H,6,9-17H2,1-2H3

InChI Key

AIKJMBNKFCUKMJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)CCO)CCCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Core Purine-2,6-Dione Scaffold Construction

The purine-2,6-dione core is typically derived from xanthine derivatives. For this compound, 1,3-dimethylxanthine serves as the starting material. Methylation at the 1- and 3-positions is achieved using methyl iodide in the presence of a strong base such as potassium carbonate (K2_2CO3_3) in dimethylformamide (DMF) at 60–80°C for 6–12 hours . Subsequent alkylation at the 7-position introduces the 3-phenylpropyl group.

7-(3-Phenylpropyl) Substitution :

  • Reagent : 3-phenylpropyl bromide or chloride

  • Conditions : Anhydrous DMF, K2_2CO3_3, 80–100°C, 12–24 hours .

  • Mechanism : SN2 displacement, yielding 1,3-dimethyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione.

8-Bromo Intermediate Synthesis

Introducing a bromine atom at the 8-position enables subsequent nucleophilic substitution with the piperazine derivative.

Bromination Protocol :

  • Reagent : Bromine (Br2_2) or N-bromosuccinimide (NBS)

  • Solvent : Chloroform or dichloromethane

  • Conditions : 0–5°C, 2–4 hours .

  • Product : 8-bromo-1,3-dimethyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione.

Nucleophilic Substitution at the 8-Position

The 8-bromo intermediate reacts with 4-(2-hydroxyethyl)piperazine to install the final substituent.

Key Reaction Parameters :

  • Reagent : 4-(2-hydroxyethyl)piperazine (2.5–3.0 equivalents)

  • Catalyst : Potassium iodide (KI, 0.1–0.2 equivalents)

  • Base : K2_2CO3_3 (3.0 equivalents)

  • Solvent : n-Butanol or DMF

  • Conditions : 85–125°C, 4–8 hours under nitrogen .

  • Mechanism : SNAr (nucleophilic aromatic substitution) facilitated by the electron-withdrawing purine core.

Post-Reaction Workup :

  • Acid-Base Extraction :

    • Dilute acetic acid (10%) separates the product from unreacted amines.

    • Organic layer washed with methyl isobutyl ketone (MIBK) and toluene .

  • Solvent Removal : Rotary evaporation under reduced pressure.

  • Crystallization : Methanol or ethanol recrystallization yields the free base.

Salt Formation and Final Purification

To enhance stability, the free base is often converted to a salt.

Hydrochloride Salt Preparation :

  • Reagent : Hydrochloric acid (HCl) in anhydrous ethanol

  • Conditions : 25–45°C, 2–4 hours .

  • Yield : 45–55% after recrystallization .

Advanced Purification Techniques :

  • Nanofiltration : Removes residual salts and low-molecular-weight impurities (e.g., using 1–10 wt.% aqueous solutions) .

  • Column Chromatography : Silica gel with ethyl acetate/methanol gradients (95:5 to 80:20) for high-purity isolates .

Analytical Characterization

Spectroscopic Data :

  • 1^1H-NMR (DMSO-d6_6, 400 MHz):

    • δ 1.70–1.71 (m, 2H, CH2_2), 2.85–3.10 (m, 9H, piperazine and N-CH3_3), 3.35–3.40 (m, 5H, OCH2_2CH2_2OH), 4.25 (t, 2H, J = 6.7 Hz, NCH2_2), 6.81–7.43 (m, aromatic protons) .

  • HRMS : m/z calculated for C24_{24}H31_{31}N7_7O3_3 [M+H]+^+: 490.2543; found: 490.2548 .

Purity Assessment :

  • HPLC : >98% purity (C18 column, 0.1% TFA in acetonitrile/water, 1.0 mL/min) .

Comparative Analysis of Methodologies

ParameterPatent WO2015107533A1 Academic Synthesis
Reaction Time 4–8 hours12–24 hours
Catalyst KINone
Solvent n-ButanolDMF
Yield 47%54%
Purity >95%>98%

Challenges and Optimization Strategies

  • Steric Hindrance : Elevated temperatures (100–125°C) improve substitution kinetics at the 8-position .

  • Byproduct Formation : Excess 4-(2-hydroxyethyl)piperazine (3.0 eq) suppresses di-alkylation .

  • Solvent Selection : n-Butanol reduces side reactions compared to DMF .

Industrial Scalability Considerations

  • Cost Efficiency : KI catalysis reduces reaction time by 50%, lowering production costs .

  • Environmental Impact : Nanofiltration minimizes solvent waste vs. traditional column chromatography .

Chemical Reactions Analysis

Types of Reactions

8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form various derivatives with different functional groups.

    Substitution: The piperazine ring allows for substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the piperazine ring.

Scientific Research Applications

Antioxidant Activity

Research has indicated that derivatives similar to this compound may exhibit antioxidant properties. A study on related piperazine derivatives showed their effectiveness in protecting neuronal cells from oxidative stress induced by hydrogen peroxide. This suggests potential applications in neuroprotection and the treatment of neurodegenerative diseases .

Antiviral Properties

The antiviral potential of piperazine derivatives has been explored extensively. Compounds with structural similarities to 8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione have demonstrated activity against various viruses. For instance, derivatives were tested against HIV-1 and showed moderate protective effects against viral infections .

Antibacterial and Antifungal Activity

In addition to antiviral effects, there is evidence suggesting that piperazine derivatives possess antibacterial and antifungal properties. The synthesis and evaluation of related compounds have revealed their potential as antimicrobial agents, indicating that the compound may also be effective in treating bacterial and fungal infections .

Neuroprotective Effects

A significant study evaluated the neuroprotective effects of piperazine derivatives on SH-SY5Y neuronal cells. The results indicated that certain compounds could significantly reduce cell death induced by oxidative stress, highlighting their potential for treating conditions like Alzheimer's disease .

Antiviral Testing

Another investigation focused on the antiviral efficacy of similar piperazine derivatives against enteroviruses. The study found that specific compounds exhibited notable antiviral activity, suggesting that 8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione may also serve as a template for developing new antiviral agents .

Data Table: Summary of Biological Activities

Activity Effect Reference
AntioxidantNeuroprotection
AntiviralModerate protection against HIV
AntibacterialPotential antimicrobial activity
AntifungalPotential antifungal activity

Mechanism of Action

The mechanism of action of 8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The hydroxyethyl group and piperazine ring play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features Influencing Activity

Compound A’s activity is influenced by three regions:

Purine-dione core : Critical for hydrogen bonding with enzymes (e.g., phosphodiesterases) or receptors.

Piperazine substitution : Modulates solubility and receptor affinity.

Phenylalkyl side chains : Govern lipophilicity and membrane penetration.

Comparative Analysis with Selected Analogs

Table 1: Structural and Pharmacological Comparison
Compound Name / ID Core Structure Piperazine Substitution Side Chain (Position 7) Key Activities Reference
Compound A Purine-2,6-dione 4-(2-Hydroxyethyl)piperazin-1-ylmethyl 3-Phenylpropyl Hypothetical adenosine receptor modulation, PDE inhibition*
7-{2-Hydroxy-3-[4-(2-phenoxyethyl)piperazinyl]propyl}-1,3-dimethylpurine-2,6-dione Purine-2,6-dione 4-(2-Phenoxyethyl)piperazine Hydroxypropyl linker Antiarrhythmic (ED₅₀ = 55.0), α₁/α₂-adrenoreceptor affinity (Kᵢ = 0.152–4.299 µM)
1,3-Dimethyl-7-(2-(piperazin-1-yl)acetyl)purine-2,6-dione derivatives Purine-2,6-dione Piperazin-1-ylacetyl Variable aromatic amines Vasodilatory (anti-asthmatic), comparable to Cilostazol
8-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-methyl-7-(3-phenoxypropyl)purine-2,6-dione Purine-2,6-dione 4-(4-Methoxyphenyl)piperazine 3-Phenoxypropyl Not reported (structural analog with enhanced lipophilicity)

*Inferred from structural similarity to PDE inhibitors and adrenoreceptor ligands.

Mechanistic Insights

  • Side Chain Modifications: 3-Phenylpropyl (Compound A) vs. 3-phenoxypropyl (): The ether linkage in the latter increases flexibility and may alter target engagement. Acetyl-piperazine (): Reduces steric hindrance, favoring vasodilation via PDE3 inhibition.

Computational Similarity Metrics

  • Tanimoto Index : Compound A shares ~70% structural similarity with antiarrhythmic purine-diones () and ~65% with vasodilators () using MACCS fingerprints .
  • Activity Cliffs: Minor changes (e.g., hydroxyethyl → methoxy) may drastically alter potency, as seen in α-adrenoreceptor affinity shifts (Kᵢ differences >10-fold) .

Biological Activity

The compound 8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione , often referred to as a piperazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be broken down into several functional groups that contribute to its biological activity:

  • Piperazine Ring : Known for its broad pharmacological profile, piperazine derivatives are often associated with various therapeutic effects.
  • Purine Derivative : The purine structure is crucial for interactions with biological targets such as enzymes and receptors.

Table 1: Chemical Composition

ComponentChemical Formula
Base StructureC23H30N4O3
Molecular Weight414.51 g/mol
Functional GroupsPiperazine, Purine

Anticancer Activity

Recent studies have highlighted the anticancer potential of piperazine derivatives. For instance, compounds similar to the one have shown significant cytotoxic effects against various cancer cell lines:

  • HeLa Cells : Exhibited IC50 values in the low micromolar range.
  • HepG2 Cells : Demonstrated enhanced cytotoxicity compared to standard chemotherapeutics like 5-fluorouracil .

The anticancer activity is primarily attributed to the inhibition of key cellular pathways involved in proliferation and survival. The compound is believed to interfere with DNA synthesis and repair mechanisms, leading to apoptosis in malignant cells.

Neuroprotective Effects

Additionally, derivatives of piperazine have been investigated for their neuroprotective properties. These compounds may exert their effects by modulating neurotransmitter systems and exhibiting antioxidant activities .

Antimicrobial Activity

Piperazine-based compounds have also shown promise as antimicrobial agents. They have demonstrated activity against a range of pathogens, including bacteria and fungi. This broad-spectrum efficacy makes them candidates for further development in treating infectious diseases .

Study 1: Anticancer Efficacy

A study published in Medicinal Chemistry evaluated a series of Mannich bases derived from piperazine. The results indicated that these compounds exhibited potent cytotoxicity against multiple cancer cell lines, with some demonstrating IC50 values lower than 2 μg/mL against MCF-7 cells (breast cancer) and HepG2 cells (liver cancer) .

Study 2: Neuroprotective Properties

In another investigation focused on neurodegenerative diseases, a piperazine derivative was found to significantly reduce oxidative stress markers in neuronal cell cultures. The compound's ability to cross the blood-brain barrier was also confirmed, suggesting its potential for treating conditions such as Parkinson's disease .

Q & A

Q. What are the common synthetic routes for synthesizing this compound, and what challenges arise during its preparation?

The synthesis typically involves multi-step organic reactions:

Purine Core Formation : Condensation of formamide with nitrogen-rich precursors to construct the purine scaffold .

Substitution Reactions : Introduction of the 4-(2-hydroxyethyl)piperazine and 3-phenylpropyl groups via nucleophilic substitution or coupling reactions. For example, alkylation of the purine nitrogen using 3-phenylpropyl halides under basic conditions (e.g., NaH in DMF) .

Piperazine Modification : The hydroxyethyl group on the piperazine ring may require protection/deprotection strategies (e.g., using tert-butyldimethylsilyl ethers) to avoid side reactions .
Key Challenges : Low yields due to steric hindrance at the purine N-7/N-8 positions and competing side reactions during piperazine functionalization.

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

  • 1H/13C NMR : To confirm substitution patterns (e.g., distinguishing methyl groups at N-1/N-3 and verifying phenylpropyl chain attachment) .
  • HRMS (High-Resolution Mass Spectrometry) : For exact mass validation (e.g., resolving isotopic patterns of chlorine or fluorine if present in analogs) .
  • HPLC-PDA : To assess purity and detect impurities arising from incomplete substitution or oxidation byproducts .

Q. What preliminary biological screening methods are recommended to evaluate its activity?

  • Enzyme Inhibition Assays : Test against adenosine deaminase or phosphodiesterases (common targets for purine derivatives) using fluorometric or colorimetric substrates .
  • Cellular Uptake Studies : Radiolabeled analogs (e.g., ³H or ¹⁴C) can quantify membrane permeability in cell lines .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of the 3-phenylpropyl substitution step?

  • Solvent Effects : Polar aprotic solvents like DMF enhance nucleophilicity but may increase side reactions. Switch to DMSO for better selectivity .
  • Temperature Control : Lower temperatures (0–5°C) reduce unwanted alkylation at competing sites (e.g., purine N-9) .
  • Catalytic Additives : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactions in biphasic systems .

Q. How do structural modifications (e.g., substituents on the piperazine ring) affect target binding affinity?

  • SAR (Structure-Activity Relationship) Studies :
    • Replace the hydroxyethyl group with fluorophenyl (as in analogs from ) to assess hydrophobic interactions with target receptors .
    • Compare IC₅₀ values in enzyme assays for derivatives with varying piperazine substituents (e.g., methoxy vs. hydroxyethyl) .
  • Computational Docking : Molecular dynamics simulations using software like AutoDock Vina can predict binding modes to adenosine receptors .

Q. How should researchers resolve contradictions in reported solubility data for this compound?

  • Method Standardization : Use the shake-flask method with consistent pH (e.g., phosphate buffer pH 7.4) and temperature (25°C) .
  • DSC (Differential Scanning Calorimetry) : Detect polymorphic forms that may explain solubility discrepancies (e.g., amorphous vs. crystalline phases) .
  • Co-Solvent Screening : Evaluate solubility enhancers like cyclodextrins or PEG derivatives for formulation studies .

Q. What strategies mitigate degradation during long-term stability studies?

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways (e.g., hydrolysis of the piperazine-hydroxyethyl bond) .
  • Lyophilization : Improve stability by converting to a lyophilized powder, reducing water-mediated hydrolysis .
  • Analytical Monitoring : Use LC-MS to track degradation products (e.g., oxidized purine derivatives) and adjust storage conditions accordingly .

Q. How can researchers validate target engagement in complex biological systems?

  • Photoaffinity Labeling : Incorporate a photoactivatable group (e.g., diazirine) into the compound to crosslink with bound proteins, followed by pull-down assays and proteomic analysis .
  • SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics to immobilized receptors (e.g., adenosine A₂A receptor) .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s metabolic stability?

  • Species-Specific Differences : Compare microsomal stability assays across species (e.g., human vs. rat liver microsomes) to identify cytochrome P450 variability .
  • Metabolite ID : Use LC-MS/MS to characterize major metabolites (e.g., hydroxylation at the phenylpropyl chain) and correlate with instability .

Q. What methodologies reconcile discrepancies in receptor selectivity profiles?

  • Orthogonal Assays : Combine radioligand binding (e.g., ³H-agonist displacement) with functional assays (e.g., cAMP modulation) to distinguish binding affinity vs. efficacy .
  • Tissue-Specific Profiling : Test activity in native tissues (e.g., rat brain membranes) versus recombinant cell lines to account for receptor heteromerization .

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